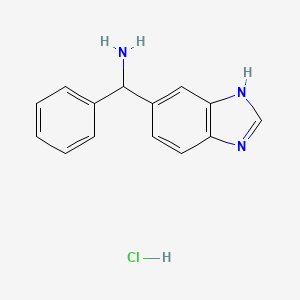
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354951-93-1 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H13N3.2ClH/c15-14 (10-4-2-1-3-5-10)11-6-7-12-13 (8-11)17-9-16-12;;/h1-9,14H,15H2, (H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 296.2 .Aplicaciones Científicas De Investigación
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other organic compounds, and is also used in the study of biochemical and physiological effects. Additionally, it is used in the study of pharmacological effects, such as in the study of the effects of drugs on the body.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.
Mode of Action
It’s worth noting that similar compounds have been shown to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable when stored properly. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. A limitation is that it is relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has a number of potential future directions for research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development and the potential for its use in the treatment of various diseases and conditions. Additionally, further research could be done to explore its potential toxicity and any potential side effects. Finally, further research could be done to explore its potential for use in the synthesis of other organic compounds.
Métodos De Síntesis
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is synthesized from 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochlorideepin-5-ylmethanamine and hydrochloric acid. The reaction is carried out in aqueous conditions, and the resulting product is a white, crystalline solid. The exact reaction conditions, such as temperature and pH, may vary depending on the desired product.
Safety and Hazards
Propiedades
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;/h1-9,14H,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHRPSKGJRWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
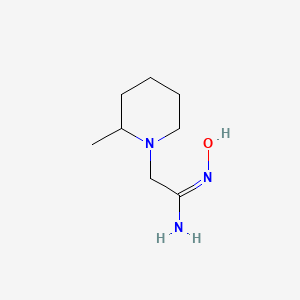
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)
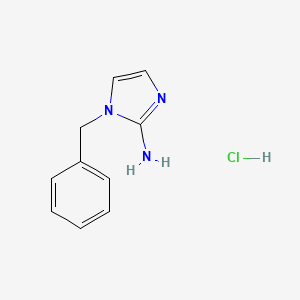
![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)


![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
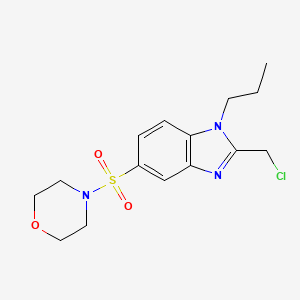
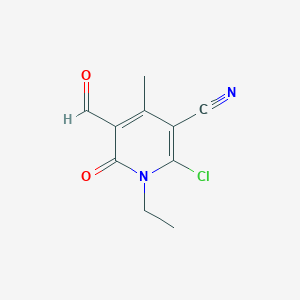
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)